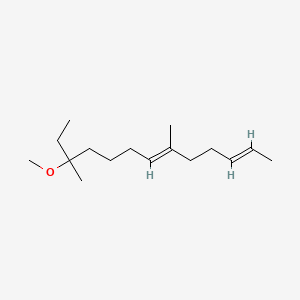
Phenanthridinium, 5-(3-(trimethylammonio)propyl)-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide is a heterocyclic organic compound with the molecular formula C19H24Br2N2 and a molecular weight of 440.215 g/mol . It is known for its unique structure, which includes a phenanthridinium core linked to a trimethylammonio propyl group. This compound is primarily used in experimental and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide typically involves the reaction of phenanthridine with a suitable alkylating agent, such as 3-bromopropyltrimethylammonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the alkylation process .
Industrial Production Methods
While specific industrial production methods for trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridin-5-ium oxides, while substitution reactions can produce various substituted phenanthridinium derivatives .
Wissenschaftliche Forschungsanwendungen
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridinium chloride: Similar in structure but lacks the trimethylammonio propyl group.
Phenanthridinium bromide: Similar but with different substituents on the phenanthridinium core.
Uniqueness
Trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium dibromide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trimethylammonio propyl group enhances its solubility and reactivity compared to other phenanthridinium derivatives .
Eigenschaften
CAS-Nummer |
4935-85-7 |
|---|---|
Molekularformel |
C19H24Br2N2 |
Molekulargewicht |
440.2 g/mol |
IUPAC-Name |
trimethyl(3-phenanthridin-5-ium-5-ylpropyl)azanium;dibromide |
InChI |
InChI=1S/C19H24N2.2BrH/c1-21(2,3)14-8-13-20-15-16-9-4-5-10-17(16)18-11-6-7-12-19(18)20;;/h4-7,9-12,15H,8,13-14H2,1-3H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
PMWFVHVKRYLNKN-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CCC[N+]1=CC2=CC=CC=C2C3=CC=CC=C31.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)




![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)


![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)
![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)


![2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium](/img/structure/B13767821.png)
